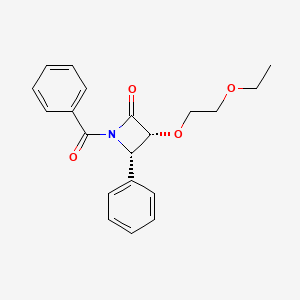
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by its unique stereochemistry, with the (3R,4S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial as it establishes the four-membered ring structure.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction, where the azetidinone is treated with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through a nucleophilic substitution reaction, where the azetidinone is treated with an appropriate ethoxyethoxy halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an alkane.
Scientific Research Applications
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to therapeutic effects such as the inhibition of bacterial growth or the induction of cancer cell death.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-Benzoyl-3-(2-methoxyethoxy)-4-phenylazetidin-2-one: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-methylazetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is unique due to its specific stereochemistry and the presence of both benzoyl and ethoxyethoxy groups
Properties
CAS No. |
439813-58-8 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3R,4S)-1-benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-2-24-13-14-25-18-17(15-9-5-3-6-10-15)21(20(18)23)19(22)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3/t17-,18+/m0/s1 |
InChI Key |
AVCSTMXZMIAZIL-ZWKOTPCHSA-N |
Isomeric SMILES |
CCOCCO[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOCCOC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
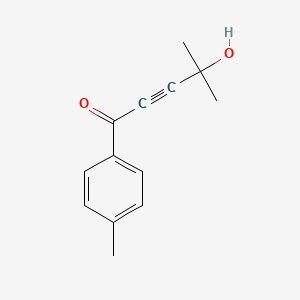

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
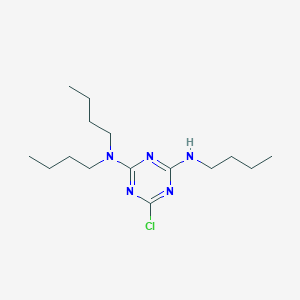
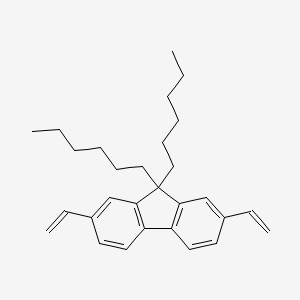

![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
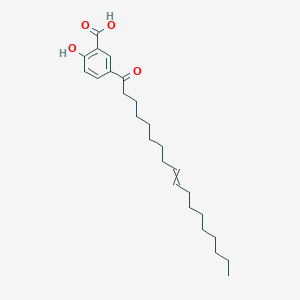

![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
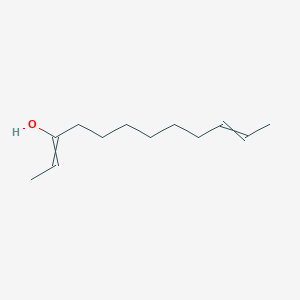
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
